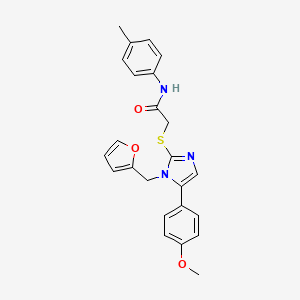

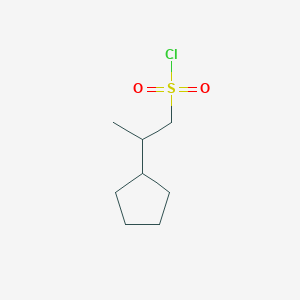

2-Cyclopentylpropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonyl chlorides, including 2-Cyclopentylpropane-1-sulfonyl chloride, often involves chlorosulfonation . This process uses readily accessible reagents, offers safe operations, and easy purification without chromatography, and affords high yields . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields .Molecular Structure Analysis

The molecular structure of 2-Cyclopentylpropane-1-sulfonyl chloride can be represented by the InChI code1S/C8H15ClO2S/c1-7(6-12(9,10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3 . This compound consists of a cyclopentyl group and a propane group attached to a sulfonyl chloride group . Chemical Reactions Analysis

As a sulfonyl chloride, 2-Cyclopentylpropane-1-sulfonyl chloride can undergo a variety of reactions. Sulfonyl chlorides are known to react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids .Scientific Research Applications

Divergent Synthesis of Cyclopropane-Containing Compounds

Research indicates cyclopropanes are crucial in medicinal chemistry due to their presence in drug compounds. A study describes the preparation of cyclopropane-containing lead-like compounds, fragments, and building blocks using a cobalt-catalyzed cyclopropanation. This method allows for divergent, orthogonal derivatization to generate topologically varied compounds for drug discovery, highlighting the importance of cyclopropane scaffolds in creating bioactive molecules (Chawner, Cases-Thomas, & Bull, 2017).

Annuloselectivity and Stereoselectivity in Sulfa-Staudinger Cycloadditions

The annuloselectivity in sulfa-Staudinger cycloadditions of imines and sulfonyl chlorides is significantly influenced by the electronic effects of α-substituents on sulfonyl chlorides. This study contributes to understanding how substituent control can guide the synthesis of cis- and trans-β-sultams, highlighting the nuanced control over reaction outcomes in synthetic chemistry (Yang, Chen, & Xu, 2015).

Development of Fluorescence Sensors for Cu2+ Detection

Another study focused on the synthesis of water-soluble sulfonato-Salen-type ligands, which exhibit strong fluorescence selectively quenched by Cu(2+). These findings have applications in developing sensitive fluorescence sensors for detecting Cu(2+) in water and living cells, illustrating the role of sulfonated compounds in environmental and biological monitoring (Zhou et al., 2012).

Ruthenium-Catalyzed Meta Sulfonation

Research on ruthenium-catalyzed meta sulfonation of 2-phenylpyridines with sulfonyl chlorides provides a novel catalytic process for achieving regioselectivity in reactions involving chelation-assisted cyclometalation. This process enables the synthesis of sulfones at positions meta to the chelating group, expanding the toolbox for selective functionalization of aromatic compounds (Saidi et al., 2011).

properties

IUPAC Name |

2-cyclopentylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-7(6-12(9,10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOKTTALRLUPMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2827213.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2827217.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2827218.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2827221.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2827223.png)

![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2827226.png)

![4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)